MFCD07396636

Beschreibung

Based on , a representative boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (molecular weight: 235.27 g/mol) is highlighted. This compound exhibits high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (0.24 mg/mL) . Its physicochemical properties, such as a log Po/w (XLOGP3) of 2.15 and topological polar surface area (TPSA) of 40.46 Ų, suggest utility in medicinal chemistry and catalysis .

Eigenschaften

IUPAC Name |

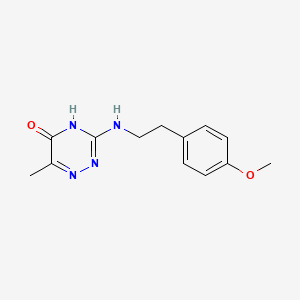

3-[2-(4-methoxyphenyl)ethylamino]-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-9-12(18)15-13(17-16-9)14-8-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLMQXKPPWJSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD07396636 involves specific reaction conditions and reagents. Detailed information on the exact synthetic routes and conditions is essential for replicating the compound in a laboratory setting. Industrial production methods may vary, but they generally aim to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD07396636 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used. Common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction pathway.

Wissenschaftliche Forschungsanwendungen

MFCD07396636 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various reactions. In biology, it may play a role in studying cellular processes or as a tool in molecular biology techniques. In medicine, its potential therapeutic effects are being explored. Industrial applications include its use in manufacturing processes or as a component in specialized products.

Wirkmechanismus

The mechanism of action of MFCD07396636 involves its interaction with specific molecular targets and pathways. Understanding these interactions can provide insights into its effects and potential therapeutic uses. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares MFCD13195646 () with analogous compounds from and , emphasizing molecular properties, bioavailability, and reactivity:

Key Findings:

Lipophilicity and Bioavailability: MFCD13195646 and MFCD00003330 share similar log Po/w values (~2.15), favoring membrane permeability and oral bioavailability . In contrast, MFCD10697534’s lower log P (0.78) correlates with higher aqueous solubility, making it suitable for intravenous formulations .

Structural and Functional Differences :

- The boronic acid group in MFCD13195646 enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, a trait absent in the brominated ester (MFCD00003330) and pyridine derivatives (MFCD10697534) .

- MFCD10697534’s amine and pyridine moieties confer basicity, influencing its interaction with CYP enzymes and P-glycoprotein transporters .

Synthetic Complexity :

- Both MFCD13195646 and MFCD10697534 exhibit moderate synthetic accessibility (score: 2.07), requiring palladium catalysts or specialized reagents like HATU . MFCD00003330’s synthesis via green chemistry methods (e.g., A-FGO catalysts) offers sustainability advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.